N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1005299-53-5
VCID: VC4538172
InChI: InChI=1S/C23H26N4O4S/c1-15-4-7-17(8-5-15)25-22(29)27-23-26-18(14-32-23)13-21(28)24-11-10-16-6-9-19(30-2)20(12-16)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,28)(H2,25,26,27,29)
SMILES: CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Molecular Formula: C23H26N4O4S
Molecular Weight: 454.55

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

CAS No.: 1005299-53-5

Cat. No.: VC4538172

Molecular Formula: C23H26N4O4S

Molecular Weight: 454.55

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide - 1005299-53-5

Specification

CAS No. 1005299-53-5
Molecular Formula C23H26N4O4S
Molecular Weight 454.55
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C23H26N4O4S/c1-15-4-7-17(8-5-15)25-22(29)27-23-26-18(14-32-23)13-21(28)24-11-10-16-6-9-19(30-2)20(12-16)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,28)(H2,25,26,27,29)
Standard InChI Key ROJJJIWOTNCLFE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Introduction

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a complex organic molecule that combines various functional groups, including a thiazole ring, a carbamoyl group, and a dimethoxyphenyl moiety. This compound is not directly referenced in the provided search results, so we will construct a comprehensive overview based on related compounds and general principles of organic chemistry.

Synthesis

The synthesis of similar compounds often involves multiple steps, including the formation of the thiazole ring and the attachment of the carbamoyl and phenyl groups. A general approach might involve:

  • Formation of the Thiazole Ring: This could involve the reaction of a suitable thioamide with a halogenated acetaldehyde derivative.

  • Introduction of the Carbamoyl Group: This might involve the reaction of the thiazole derivative with an isocyanate or a carbamoyl chloride.

  • Attachment of the Phenyl Groups: This could involve nucleophilic substitution reactions.

Research Findings and Data

Since specific research findings for this compound are not available, we can consider related compounds:

  • Thiazole Derivatives: These have shown promise in antimicrobial and anticancer applications due to their ability to interact with biological targets .

  • Carbamoyl Groups: These are known for their role in forming hydrogen bonds, which can be crucial for biological activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator